Docosyl ferulate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

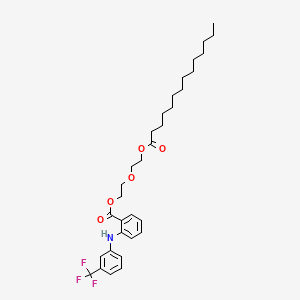

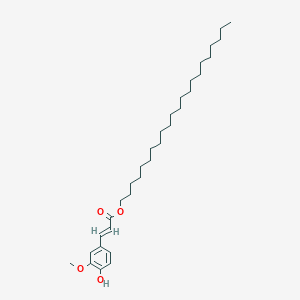

Docosyl ferulate, also known as (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid docosyl ester, is a chemical compound with the molecular formula C32H54O4 and a molecular weight of 502.77 g/mol . It is a derivative of ferulic acid, esterified with docosanol, and is known for its antioxidant properties. This compound is often used in pharmaceutical and cosmetic applications due to its potential health benefits.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Docosyl ferulate can be synthesized through the esterification of ferulic acid with docosanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The process includes the following steps:

- Dissolving ferulic acid and docosanol in an appropriate solvent like toluene or dichloromethane.

- Adding the catalyst to the reaction mixture.

- Heating the mixture under reflux for several hours.

- Purifying the product through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact. The process parameters such as temperature, pressure, and reaction time are optimized to achieve high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: Docosyl ferulate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The methoxy and hydroxyl groups on the aromatic ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Docosyl ferulate has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of ferulic acid derivatives.

Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.

Medicine: Investigated for its anti-inflammatory and anticancer properties.

Wirkmechanismus

Docosyl ferulate exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways involved in inflammation and cell proliferation. It has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) in certain cell types, which is involved in cell growth and survival .

Vergleich Mit ähnlichen Verbindungen

Ferulic Acid: The parent compound of docosyl ferulate, known for its antioxidant properties.

Docosanol: An antiviral agent used in the treatment of herpes simplex virus infections.

Cinnamic Acid Esters: A class of compounds with similar antioxidant properties.

Uniqueness: this compound is unique due to its combination of the antioxidant properties of ferulic acid and the long-chain fatty alcohol docosanol. This combination enhances its lipophilicity, making it more suitable for use in lipid-based formulations such as creams and lotions .

Eigenschaften

CAS-Nummer |

101927-24-6 |

|---|---|

Molekularformel |

C32H54O4 |

Molekulargewicht |

502.8 g/mol |

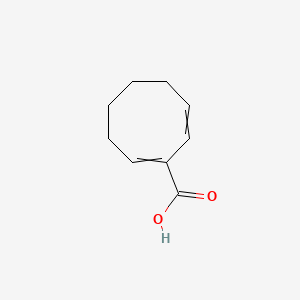

IUPAC-Name |

docosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C32H54O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-36-32(34)26-24-29-23-25-30(33)31(28-29)35-2/h23-26,28,33H,3-22,27H2,1-2H3 |

InChI-Schlüssel |

USNYNNITUQSEEV-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC |

Synonyme |

(E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic Acid Docosyl Ester; Docosyl trans-ferulate; E-Ferulic Acid Docosyl Ester |

Herkunft des Produkts |

United States |

Q1: What is docosyl ferulate and where is it found?

A1: this compound is a naturally occurring chemical compound classified as a fatty acid ester. It is formed from ferulic acid and docosanol. [, , , , , , , , ] It has been isolated from a variety of plant sources, including Kaempferia rotunda (Indonesian and Malaysian varieties), Ligularia species, Centella asiatica, Salvia viridis, Dioscorea bulbifera, Polygonum capitatum, Dendrobium nobile, and Tinospora hainanesis. [, , , , , , , ]

Q2: Are there any analytical methods specifically developed for quantifying this compound in plant extracts?

A2: Yes, High Performance Liquid Chromatography (HPLC) has been successfully employed for the determination of this compound content in extracts of Pygeum africanum. This method utilizes a C18 column for separation and UV detection at 326nm for quantification. []

Q3: Besides HPLC, has this compound been identified using other analytical techniques?

A3: Researchers frequently use a combination of spectroscopic techniques to confirm the identity of isolated this compound. These techniques include Mass Spectrometry (MS), Infrared Spectroscopy (IR), Ultraviolet-Visible Spectroscopy (UV), and Nuclear Magnetic Resonance Spectroscopy (NMR). [, , , , , , , ]

Q4: What is the significance of isolating this compound from Kaempferia rotunda?

A4: The identification of this compound in Kaempferia rotunda is noteworthy because it represents the first reported instance of this compound within the Kaempferia genus. This discovery contributes to our understanding of the phytochemical diversity of this plant genus. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Methyl-d3)amino]-1-(thiophen-2-yl)propan-1-ol Oxalate](/img/new.no-structure.jpg)